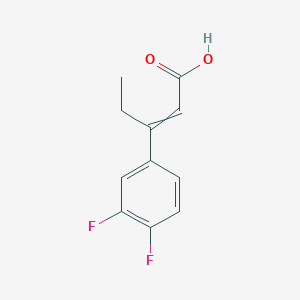![molecular formula C19H15F3N2O2 B14180841 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline CAS No. 908592-72-3](/img/structure/B14180841.png)
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C19H15F3N2O. It is known for its unique structure, which includes both aminophenoxy and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-aminophenoxy)aniline, which is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Aminophenoxy)-3-(trifluoromethyl)aniline: Similar structure but lacks the additional phenoxy group.
4-(4-Aminophenoxy)phenol: Similar structure but lacks the trifluoromethyl group.
4-(4-Nitrophenoxy)phenol: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is unique due to the combination of aminophenoxy and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
908592-72-3 |
|---|---|
Molekularformel |
C19H15F3N2O2 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2 |
InChI-Schlüssel |
DIKUQJOZKVUABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
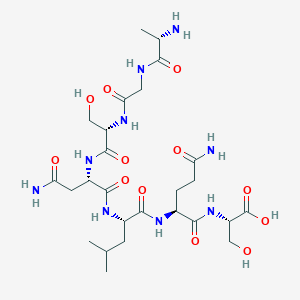
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
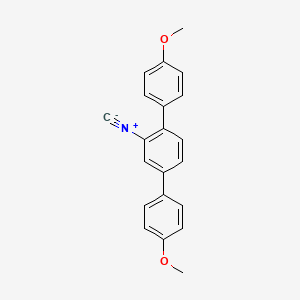
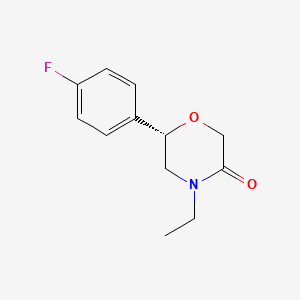
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
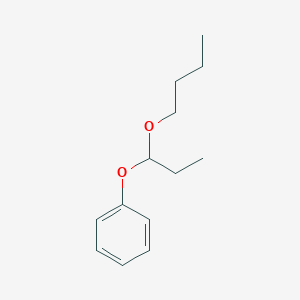
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
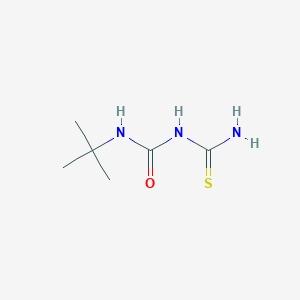
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
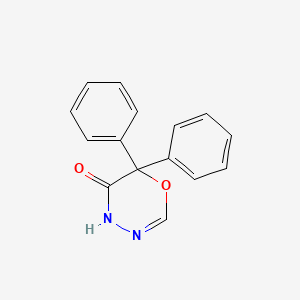
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
